molecular formula C21H21N3O2 B7716878 N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide

N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B7716878
M. Wt: 347.4 g/mol
InChI Key: GFKSWMCVSBQCCO-UHFFFAOYSA-N
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Description

“N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide” is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields of research and industry. It is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, the core structure of the compound, includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . Specific synthetic details for “N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide” are not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of “N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide” is characterized by the presence of a 1,2,4-oxadiazole ring, a phenyl group, and a cyclohexanecarboxamide group . The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 347.4 g/mol. Other physical and chemical properties such as melting point, IR spectrum, NMR data, and mass spectrometry data are not available in the retrieved data.

Future Directions

The 1,2,4-oxadiazoles, including “N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide”, have potential applications in drug discovery due to their versatility . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism . Therefore, further refinement of 1,2,4-oxadiazole as anti-infective agents is a promising direction .

Properties

IUPAC Name

N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-20(16-9-5-2-6-10-16)22-18-13-11-17(12-14-18)21-23-19(24-26-21)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,16H,2,5-6,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKSWMCVSBQCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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